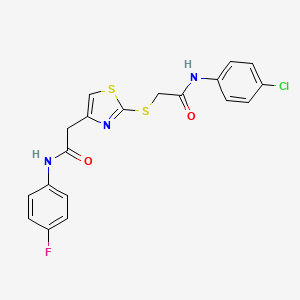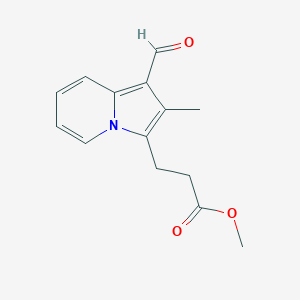
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate” is a chemical compound with the CAS Number: 923133-28-2 . It has a molecular weight of 245.28 and its IUPAC name is methyl 3- (1-formyl-2-methyl-3-indolizinyl)propanoate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate” is 1S/C14H15NO3/c1-10-11(9-16)13-5-3-4-8-15(13)12(10)6-7-14(17)18-2/h3-5,8-9H,6-7H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate” is a powder that is stored at room temperature . It has a molecular weight of 245.28 . More detailed physical and chemical properties might be available in specialized chemical databases.Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate is a compound of interest in synthetic and medicinal chemistry due to its potential as a key intermediate in the synthesis of various pharmacologically active molecules. The compound's relevance is highlighted in the context of synthesizing novel drug candidates and exploring their mechanism of action. For instance, derivatives of this compound, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate, have been identified as key starting materials in the synthesis of antagonists for the platelet fibrinogen receptor, showcasing the compound's utility in the development of oral therapeutics for cardiovascular diseases (H. Zhong et al., 1999).
Nanodrug Design and Cancer Therapy
In the realm of nanomedicine, methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate-related compounds have been explored for their applicability in cancer therapy. A study focused on developing a nanosize drug candidate for cancer therapy revealed the synthesis of a novel compound through the condensation reaction of 8-formyl-7-hydroxy-4-phenylcoumarin with L-tryptophan methyl ester. This compound, after being formulated into a controlled release system, exhibited cytotoxic effects against cancer cell lines, underscoring the potential of methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate derivatives in the development of new anticancer drugs (Yasemin Budama-Kilinc et al., 2020).
Organic Synthesis and Methodology Development
The compound's utility extends to the field of organic synthesis, where it serves as a precursor for various complex molecules. For example, research on the oxidation of the 2-methyl group of 3-substituted 2-methylindoles highlighted the compound's role in the selective formation of 3-alkyl-2-formylindoles, providing insights into the mechanisms of autoxidation and oxidative processes in organic chemistry (T. Itahara et al., 1982).
Photocatalytic Applications
The exploration of photocatalytic processes has also benefited from studies involving methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate derivatives. Investigations into the photodecomposition of organic pollutants have utilized these compounds to enhance the efficiency of photocatalytic degradation, demonstrating the compound's potential in environmental applications and the development of cleaner technologies (T. Torimoto et al., 1996).
Safety And Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For more detailed safety and hazard information, please refer to the MSDS .
Propriétés
IUPAC Name |
methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-11(9-16)13-5-3-4-8-15(13)12(10)6-7-14(17)18-2/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORSIIZSZYLUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2771967.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2771969.png)
![Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B2771971.png)
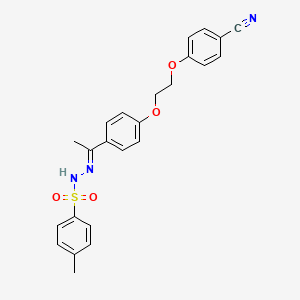
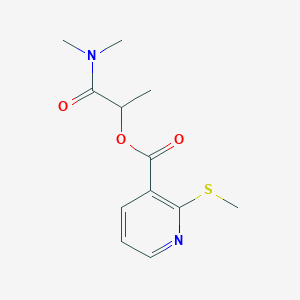
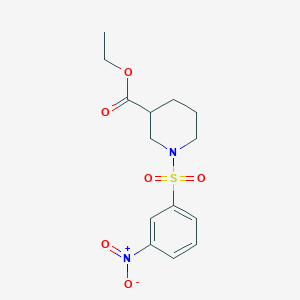
![4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2771976.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B2771978.png)

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2771981.png)
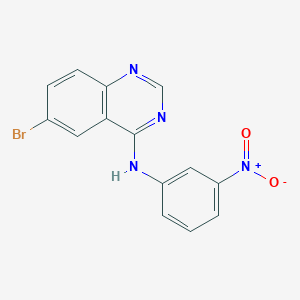

![4-(6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2771988.png)
